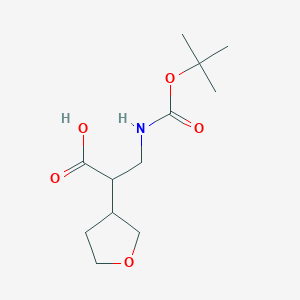
3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid” is a chemical compound used in various fields including life sciences and organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl (Boc) group, an amino group, a tetrahydrofuran-3-yl group, and a propanoic acid group . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Physical and Chemical Properties Analysis
This compound’s physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .Applications De Recherche Scientifique
Bioavailability and Drug Progenitors
- 3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid derivatives are explored for their potential as drug progenitors. Studies have shown that certain esters of related compounds, after undergoing hydrolysis, can effectively yield significant plasma levels of the target drug, indicating potential viability as prodrugs for latentiation of certain drugs (Saari et al., 1984).
Cardioselectivity in Medicinal Chemistry
- The compound's derivatives have been investigated for their cardioselective properties. Research involving 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, where the aryl moiety is heterocyclic or the amidic group is substituted by a heterocyclic moiety, revealed that some compounds were notably more potent than standard drugs when administered intravenously, indicating a potential for the development of cardioselective medications (Large & Smith, 1982).
Neurotoxicity and Neurodegenerative Diseases
- The compound and its analogs have been part of studies related to neurotoxicity and neurodegenerative diseases. For instance, 2-Amino-3-(methylamino)-propanoic acid (BMAA), a low potency excitatory amino acid, has been studied for its oral bioavailability and possible link with amyotrophic lateral sclerosis-parkinsonism dementia (ALS-PD) (Duncan et al., 1992).
Enzyme Inhibition and Ocular Pressure Regulation
- Compounds related to this compound have been evaluated as inhibitors of the enzyme carbonic anhydrase, which is involved in critical physiological processes. Some derivatives showed promising results in lowering intraocular pressure (IOP) in ocular studies, suggesting potential for treating conditions like glaucoma (Supuran et al., 2000).
Amino Acid Metabolism and Biomarker Identification
- The compound's structure has been utilized in studies investigating amino acid metabolism and the identification of biomarkers for intoxication and exposure to certain substances, which is pivotal in understanding metabolic alterations and potential toxicological impacts (Seo et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxolan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9(10(14)15)8-4-5-17-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYCMQVRXBLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 6-acetyl-2-(5-phenylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3007362.png)
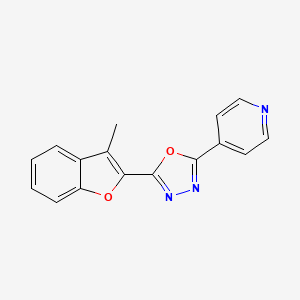
![N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B3007365.png)
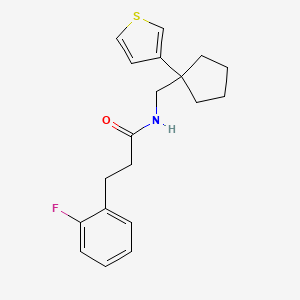

![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)
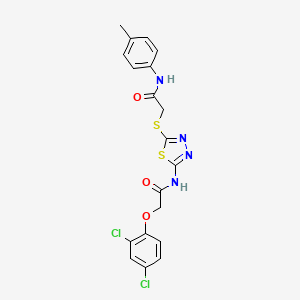
![methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3007374.png)

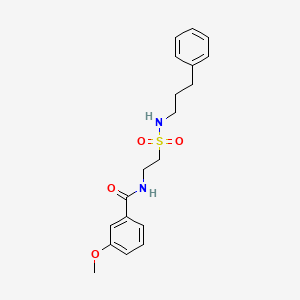
![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3007379.png)
![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3007380.png)


